Fmoc-D-Tle-OH
Description
Significance of Unnatural Amino Acids in Peptide Science and Drug Design
Peptides, with their high selectivity, low toxicity, and relative ease of synthesis compared to larger proteins, are attractive candidates for therapeutic agents nih.govnih.govacs.orgqyaobio.comnih.govresearchgate.net. However, peptides composed of natural amino acids often exhibit limited stability in biological conditions, primarily due to susceptibility to enzymatic degradation by proteases nih.govqyaobio.comnih.govresearchgate.net. The incorporation of unnatural amino acids (UAAs), also known as non-proteinogenic amino acids (NPAAs), into peptide sequences offers a versatile solution to this challenge nih.govqyaobio.comnih.govresearchgate.netmdpi.com. UAAs can fundamentally alter the drug-like properties of peptidic medicines, leading to improved stability, potency, permeability, and bioavailability nih.govqyaobio.comnih.govresearchgate.netmdpi.com. Furthermore, UAAs expand the chemical space available for drug discovery, allowing for the engineering of enzymes and the creation of molecules with novel functions and enhanced physicochemical properties nih.govacs.orgrsc.orgsigmaaldrich.com. The vast diversity of known natural and synthetic amino acids, numbering in the thousands, provides researchers with an almost infinite array of molecular elements to explore taylorandfrancis.comcpcscientific.com. By introducing UAAs, peptides can achieve increased metabolic stability as they are less recognizable by endogenous enzymes taylorandfrancis.com. This strategic modification can also alter the tertiary structure of peptides, leading to better-matched drug candidates for specific biological targets sigmaaldrich.com.
Evolution of Protecting Group Chemistry in Peptide Synthesis: The Prominence of Fluorenylmethoxycarbonyl (Fmoc) Strategy
The synthesis of peptides, particularly through solid-phase peptide synthesis (SPPS), relies heavily on the use of protecting groups to ensure regioselectivity and prevent unwanted side reactions nih.govpeptide.compeptide.commasterorganicchemistry.com. Historically, the tert-butyloxycarbonyl (Boc) strategy was widely used nih.govpeptide.commasterorganicchemistry.comiris-biotech.depeptide.combiotage.com. However, the development of the 9-fluorenylmethoxycarbonyl (Fmoc) group by Carpino and Han in 1970 marked a significant advancement nih.govpeptide.commasterorganicchemistry.com. The Fmoc group serves as a base-labile protecting group for the α-amino function, offering a milder alternative to the acid-labile Boc group nih.goviris-biotech.debiotage.comamericanpeptidesociety.orgcreative-peptides.combiosynth.com.
The Fmoc strategy provides an orthogonal combination of temporary Nα protection and acid-labile side-chain protection, a key advantage over the Boc/benzyl (Boc/Bn) strategy which is quasi-orthogonal as both groups are acid-labile nih.goviris-biotech.debiosynth.com. The milder deprotection conditions of Fmoc chemistry, typically involving a base like piperidine (B6355638), minimize side reactions and are more compatible with peptides sensitive to acid-catalyzed degradation nih.goviris-biotech.debiotage.comamericanpeptidesociety.orgcreative-peptides.com. This has led to Fmoc-based SPPS becoming the dominant method for peptide synthesis, largely replacing the Boc strategy for general applications iris-biotech.deamericanpeptidesociety.orgnih.gov. The widespread adoption of Fmoc chemistry is further supported by the ready availability of high-quality Fmoc-protected amino acid building blocks at competitive prices, a result of large-scale industrial production driven by the demand for therapeutic peptides nih.gov. Moreover, the Fmoc strategy allows for a greater diversity of non-canonical building blocks compared to Boc-SPPS iris-biotech.de.
Stereochemical Considerations in Peptide Therapeutics: Emphasizing the Role of D-Amino Acids
Chirality plays a fundamental role in the biological activity and stability of peptides jpt.comfrontiersin.org. While natural peptides are composed of L-amino acids, the strategic incorporation of their D-enantiomers offers significant advantages for therapeutic applications jpt.comnih.govcdnsciencepub.commdpi.comresearchgate.netbiorxiv.orgnih.gov. D-amino acids are enantiomers of naturally abundant L-amino acids, differing in the spatial arrangement around the α-carbon jpt.com. A primary benefit of D-amino acids is their resistance to degradation by endogenous proteases, which are typically specific for L-amino acid substrates jpt.comnih.govcdnsciencepub.commdpi.combiorxiv.orgnih.govfrontiersin.org. This proteolytic resistance translates to enhanced in vivo stability and a prolonged half-life for peptide therapeutics jpt.comnih.govresearchgate.netbiorxiv.orgnih.gov.
Beyond stability, D-amino acid incorporation can also influence peptide potency, bioavailability, and even selectivity, potentially leading to reduced toxicity or improved targeting qyaobio.comnih.govresearchgate.netmdpi.comjpt.commdpi.com. For instance, studies have shown that D-amino acid substitutions can improve the pharmacokinetic properties of peptides and, in some cases, enhance their antimicrobial or anticancer activity mdpi.comresearchgate.net. The stereochemistry of amino acids can also impact peptide conformation, influencing self-assembly behavior and receptor binding jpt.comfrontiersin.orgnih.gov. While D-amino acids are generally beneficial for stability, their precise effect on peptide structure and function is sequence-dependent and can lead to unexpected outcomes frontiersin.orgnih.gov.
Contextualizing Fmoc-D-tert-leucine within Advanced Leucine-Derived Building Blocks
Fmoc-D-tert-leucine is a specific example of an advanced building block that combines the benefits of the Fmoc protecting group with the unique characteristics of the D-enantiomer of tert-leucine. Tert-leucine (2-amino-3,3-dimethylbutanoic acid) is a non-proteinogenic amino acid distinguished by its bulky tert-butyl side chain, which imparts significant hydrophobicity and steric hindrance chemicalbook.com. These properties can influence molecular conformation, control interactions, and aid in the formation of chiral compounds chemicalbook.com.
Fmoc-protected amino acids, including leucine (B10760876) derivatives, are essential components in modern SPPS due to their compatibility with the Fmoc/tBu strategy chemimpex.comfengchengroup.com. Fmoc-D-leucine, a close relative, is recognized for its ability to enhance peptide stability and solubility, facilitating the development of complex biomolecules for therapeutic applications chemimpex.com. It serves as a valuable tool in peptide synthesis, the production of bioactive compounds, and the design of drug candidates targeting specific biological pathways chemimpex.com. The incorporation of D-amino acids, such as D-tert-leucine, into peptides leverages their inherent resistance to enzymatic degradation, a critical factor for improving in vivo performance jpt.comcdnsciencepub.comnih.gov. Therefore, Fmoc-D-tert-leucine represents a sophisticated building block that capitalizes on both the efficient Fmoc protection chemistry and the advantageous stereochemical and steric properties of D-tert-leucine, making it a valuable asset in the design of next-generation peptide therapeutics.
Data Tables
Table 1: Properties of Fmoc-D-leucine
| Property | Value | Source |
| CAS Number | 114360-54-2 | chemimpex.com |
| Molecular Formula | C21H23NO4 | chemimpex.com |
| Molecular Weight | 353.4 g/mol | chemimpex.com |
| Purity | ≥ 99% (HPLC) | chemimpex.com |
| Melting Point | 153 - 160 °C | chemimpex.com |
| Appearance | White powder | chemimpex.com |
| Optical Rotation | [α]D20 = 25 ± 2 ° (C=1 in DMF) | chemimpex.com |
Table 2: Comparison of Fmoc and Boc Solid-Phase Peptide Synthesis (SPPS) Strategies
| Feature | Fmoc Strategy | Boc Strategy | Citation(s) |
| Nα Deprotection | Base (e.g., Piperidine) | Acid (e.g., TFA) | nih.goviris-biotech.debiotage.comamericanpeptidesociety.orgcreative-peptides.combiosynth.com |
| Side-Chain Deprotection | Acid (e.g., TFA) | Strong Acid (e.g., HF, TFMSA) | nih.goviris-biotech.depeptide.combiosynth.com |
| Orthogonality | Yes | Quasi-orthogonal (both acid-labile) | iris-biotech.debiosynth.com |
| Deprotection Conditions | Mild | Harsher | nih.goviris-biotech.debiotage.comamericanpeptidesociety.orgcreative-peptides.com |
| Compatibility with Sensitive Peptides | High | Lower (risk of acid-catalyzed side reactions) | nih.goviris-biotech.debiotage.com |
| Availability of Building Blocks | High | Lower | iris-biotech.de |
| Safety Profile | Greater safety, avoids HF | Requires handling of TFA/HF | biotage.com |
| Dominant Strategy | Modern SPPS | Specialist applications | iris-biotech.deamericanpeptidesociety.orgnih.gov |
Table 3: Benefits of D-Amino Acids in Peptide Therapeutics
| Enhanced Property | Mechanism/Reason | Citation(s) |
| Proteolytic Stability | Resistance to endogenous proteases | jpt.comnih.govcdnsciencepub.commdpi.combiorxiv.orgnih.govfrontiersin.org |
| In Vivo Stability / Longer Half-life | Resistance to enzymatic degradation | jpt.comnih.govresearchgate.netbiorxiv.orgnih.gov |
| Bioavailability | Improved pharmacokinetic properties | qyaobio.comnih.govresearchgate.netmdpi.comjpt.comresearchgate.net |
| Potency | Can enhance binding affinity or activity | qyaobio.comnih.govresearchgate.netmdpi.commdpi.com |
| Selective Toxicity | Reduced toxicity to host cells while retaining activity | mdpi.com |
| Conformational Control | Can influence secondary structure and binding interactions | jpt.comfrontiersin.orgnih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3,3-dimethylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO4/c1-21(2,3)18(19(23)24)22-20(25)26-12-17-15-10-6-4-8-13(15)14-9-5-7-11-16(14)17/h4-11,17-18H,12H2,1-3H3,(H,22,25)(H,23,24)/t18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZOHGJIGTNUNNC-SFHVURJKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30359659 | |
| Record name | Fmoc-D-tert-leucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30359659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
198543-64-5 | |
| Record name | Fmoc-D-tert-leucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30359659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for Fmoc D Tert Leucine
Chemo-Enzymatic and Biocatalytic Synthesis Approaches for D-tert-leucine Precursors
Chemo-enzymatic and biocatalytic methods offer a green and highly selective alternative to traditional chemical synthesis for producing chiral amino acids like D-tert-leucine. These approaches often utilize enzymes to achieve high enantioselectivity under mild reaction conditions.
Leucine (B10760876) Dehydrogenase (LeuDH)-Catalyzed Reductive Amination for Chiral Precursors
While Leucine Dehydrogenase (LeuDH) is commonly used for the synthesis of L-amino acids through the reductive amination of α-keto acids, it can also be employed in the reverse reaction—oxidative deamination—to produce D-amino acids. acs.orgnih.gov In this process, a racemic mixture of DL-tert-leucine is subjected to oxidation by LeuDH, which selectively converts the L-enantiomer to its corresponding keto acid, trimethylpyruvate, leaving the desired D-tert-leucine untouched. acs.orgnih.gov This kinetic resolution strategy is highly effective for producing enantiomerically pure D-tert-leucine. acs.org
The efficiency of this process can be significantly enhanced by coupling the oxidation of L-tert-leucine with a highly efficient and irreversible NAD⁺-regenerating step using an enzyme like NADH oxidase. acs.orgnih.gov This ensures that the reaction proceeds to completion, resulting in the complete oxidation of the L-amino acid. acs.org
Alternatively, a chemo-enzymatic approach can be employed where a racemic N-acetyl-tert-leucine chloroethyl ester is hydrolyzed by a protease, such as one from Bacillus licheniformis (Alcalase®). researchgate.netnih.gov The enzyme selectively hydrolyzes the L-ester, allowing for the separation of the unreacted D-ester, which can then be chemically hydrolyzed to yield D-tert-leucine. researchgate.netnih.gov
Strategies for Achieving High Enantiomeric Purity in Biocatalytic Routes
Achieving high enantiomeric purity is a critical aspect of biocatalytic synthesis. In the context of D-tert-leucine production, several strategies are employed to ensure an enantiomeric excess (e.e.) of over 99%. acs.orgnih.gov
One key strategy is the use of whole-cell biocatalysts. researchgate.net Engineered Escherichia coli cells co-expressing both LeuDH and a cofactor-regenerating enzyme, such as formate (B1220265) dehydrogenase (FDH) or glucose dehydrogenase (GDH), can be utilized. nih.govresearchgate.netnih.gov The cofactor regeneration system is crucial for driving the reaction equilibrium and achieving high conversion rates and enantioselectivity. nih.govnih.gov For instance, the use of FDH to regenerate NADH from NAD⁺ by oxidizing formate to carbon dioxide is an efficient method. nih.gov
| Enzyme System | Substrate | Product | Enantiomeric Excess (e.e.) | Yield |
| Leucine Dehydrogenase & NADH Oxidase | DL-tert-leucine | D-tert-leucine | >99% | Not specified |
| Engineered E. coli (co-expressing LeuDH and FDH) | Trimethylpyruvic acid (TMP) | L-tert-leucine | >99.99% | 87.38% |
| Branched-chain aminotransferase (BCAT) coupled with Aspartate aminotransferase (AspAT) and Pyruvate decarboxylase (PDC) | Trimethylpyruvate | L-tert-leucine | >99% | 89.2 mM from 100mM substrate |
Chemical Synthesis of Fmoc-Protected D-Amino Acids
The introduction of the fluorenylmethyloxycarbonyl (Fmoc) protecting group is a fundamental step in solid-phase peptide synthesis (SPPS). chempep.com The synthesis of Fmoc-D-tert-leucine involves the reaction of D-tert-leucine with an Fmoc-donating reagent under conditions that preserve the stereochemistry of the chiral center.
Optimized Protocols for Fmoc-Group Introduction: Mild Conditions and High Yields
The standard procedure for the synthesis of Fmoc amino acids involves the reaction of the free amino acid with Fmoc chloride (Fmoc-Cl) or Fmoc-N-hydroxysuccinimide (Fmoc-OSu) under basic conditions. chempep.com Optimized protocols aim to achieve high yields while minimizing side reactions. A common method employs sodium carbonate in an aqueous dioxane solution. chempep.com
For solution-phase synthesis, the removal of the Fmoc group can be achieved using a catalytic amount of DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) in the presence of a thiol scavenger, which provides the free amine in excellent yields on a multi-gram scale. researchgate.net While this is for deprotection, the principles of mild basic conditions are relevant for the protection step as well. The use of 20% piperidine (B6355638) in dimethylformamide (DMF) is a standard and efficient method for Fmoc deprotection in solid-phase synthesis. creative-peptides.comresearchgate.net
To prevent the formation of dipeptide impurities during the introduction of the Fmoc group, which can occur with Fmoc-Cl, an intermediate silylation of the amino acid with chlorotrimethylsilane (B32843) has been proposed to protect the carboxylic acid. nih.gov The use of improved oxime-based reagents for the introduction of the Fmoc group is also being explored to replace Fmoc-OSu for cleaner reactions. nih.gov
Maintaining Stereochemical Integrity during Fmoc-D-tert-leucine Synthesis
Preserving the stereochemical integrity of the α-carbon is of utmost importance during the synthesis of Fmoc-D-tert-leucine. Racemization can occur under harsh basic conditions or during the activation step in peptide coupling. chempep.com
The bulky and sterically hindered nature of the tert-butyl group in D-tert-leucine provides a degree of protection against racemization. However, careful control of reaction conditions is still crucial. The use of mild bases and controlled temperatures during the Fmoc protection step helps to minimize the risk of epimerization. bohrium.com
During peptide synthesis, the choice of coupling reagents and the avoidance of excessive pre-activation times are important to prevent racemization of the activated amino acid. nih.gov For instance, in the case of sensitive amino acids, certain coupling reagents can lead to higher levels of epimerization. nih.gov Strategies to mitigate this include the use of additives like ethyl cyano(hydroxyimino)acetate (Oxyma) or protecting the sensitive stereocenter by converting a thioamide to a thioimidate, which is more resistant to epimerization. bohrium.com
Scalable Production Methods for Fmoc-D-tert-leucine for Research and Industrial Applications
The demand for Fmoc-D-tert-leucine in research and pharmaceutical development necessitates scalable and cost-effective production methods. Biocatalytic routes, particularly those using whole-cell catalysts, are well-suited for large-scale production due to their high efficiency and reduced environmental impact. researchgate.netfrontiersin.org
A fed-batch feeding strategy in a whole-cell biocatalytic system can overcome substrate inhibition and achieve high product concentrations. nih.gov For example, a process for L-tert-leucine production using engineered E. coli co-expressing LeuDH and FDH achieved a concentration of 65.6 g/L with an 81% conversion rate from 0.8 M of the starting keto acid. nih.gov Similar strategies can be adapted for the production of D-tert-leucine.
For the chemical synthesis part, scalable procedures for Fmoc protection are also available. The one-pot conversion of N-benzyloxycarbonyl (Cbz)-protected amino acids to their N-Fmoc derivatives through hydrogenation in the presence of Fmoc-OSu has been shown to be efficient and high-yielding. thieme-connect.com This method is amenable to scale-up and provides excellent stereoselectivity. thieme-connect.com
Applications of Fmoc D Tert Leucine in Advanced Peptide Synthesis
Solid-Phase Peptide Synthesis (SPPS) Utilizing Fmoc-D-tert-leucine
Solid-Phase Peptide Synthesis (SPPS) is the predominant method for chemically synthesizing peptides. nih.govnih.gov The Fmoc/tBu strategy is a widely adopted approach within SPPS due to its use of milder chemical conditions compared to older Boc-based methods. nih.govnih.gov Fmoc-D-tert-leucine is fully compatible with this methodology, where it serves as a non-canonical amino acid to build unique peptide structures on a solid support. peptide.com
The success of Fmoc-based SPPS hinges on the principle of orthogonal protection. This strategy employs two different classes of protecting groups that can be removed under distinct chemical conditions without affecting each other. peptide.comsigmaaldrich.com
Nα-Amine Protection : The Nα-amino group of the incoming amino acid is temporarily protected by the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group. This group is stable to acidic conditions but is efficiently removed by treatment with a secondary amine, typically a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF). nih.govchempep.com The removal of the Fmoc group generates a free amine on the resin-bound peptide, ready for the next coupling cycle. uci.edu
Side-Chain Protection : Reactive amino acid side chains are protected by acid-labile groups, most commonly based on the tert-butyl (tBu) moiety (e.g., tert-butyl ether, tert-butyl ester, or tert-butyloxycarbonyl). peptide.com These groups are stable to the basic conditions used for Fmoc removal but are cleaved during the final step of the synthesis using a strong acid, such as trifluoroacetic acid (TFA). nih.govpeptide.com
This orthogonality ensures that the peptide chain is elongated in a controlled, stepwise manner and that side-chain protecting groups remain intact until the final cleavage from the solid support. peptide.comsigmaaldrich.com The use of Fmoc-D-tert-leucine fits seamlessly into this scheme, as its Fmoc group is removed by piperidine, while the final peptide, containing the unprotected D-tert-leucine, is liberated by TFA treatment.
| Protecting Group | Chemical Lability | Purpose in Fmoc/tBu SPPS |
| Fmoc | Base-labile (e.g., Piperidine) | Temporary protection of the Nα-amino group during peptide chain elongation. nih.govpeptide.com |
| tBu, Boc, Trt | Acid-labile (e.g., TFA) | "Permanent" protection of reactive amino acid side chains throughout the synthesis. peptide.compeptide.com |
The incorporation of Fmoc-D-tert-leucine is particularly valuable in the synthesis of complex peptides and macrocycles. Its bulky tert-butyl group can enforce specific secondary structures and increase resistance to proteolytic degradation by sterically shielding nearby peptide bonds. mdpi.com
However, the steric hindrance of D-tert-leucine also poses a significant challenge during the coupling step. Standard coupling reagents may be insufficient to achieve complete and efficient amide bond formation. To overcome this, more potent activating agents and optimized reaction conditions are often necessary.
Research Findings on Coupling Sterically Hindered Residues: Studies on incorporating sterically demanding amino acids have shown that the choice of coupling reagent is critical. Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), in combination with a base like N,N-diisopropylethylamine (DIEA), are often employed to facilitate the coupling of bulky residues like Fmoc-D-tert-leucine. uci.eduyoutube.com Extended coupling times or double-coupling cycles may also be required to drive the reaction to completion.
For macrocyclization, peptides are often synthesized on highly acid-sensitive resins like 2-chlorotrityl chloride resin. uci.edu This allows the protected linear peptide to be cleaved from the support while keeping the acid-labile side-chain protecting groups intact. The subsequent cyclization is then performed in solution, where the conformational constraints imposed by the D-tert-leucine residue can help pre-organize the peptide backbone into a favorable conformation for ring closure.
Peptide sequences containing hydrophobic or sterically hindered residues like D-tert-leucine are often classified as "difficult sequences" due to their propensity to aggregate on the solid support. nih.gov This aggregation can prevent reagents from accessing the reactive N-terminus of the growing peptide chain, leading to incomplete deprotection and coupling reactions, and ultimately, truncated or deletion sequences. mblintl.com
Several strategies have been developed to mitigate these issues:
| Strategy | Description | Application for D-tert-leucine Peptides |
| Chaotropic Salts | Adding salts like LiCl or KSCN to the reaction mixture can disrupt the secondary structures that lead to aggregation. | Can improve solvation of the growing peptide chain containing the hydrophobic tert-leucine residue. |
| Elevated Temperatures | Performing coupling and deprotection steps at higher temperatures (e.g., up to 60°C) can increase reaction rates and break up aggregates. mit.edu | Particularly useful for accelerating the slow coupling of the bulky Fmoc-D-tert-leucine. |
| Specialized Solvents | Using alternative "greener" solvents or solvent mixtures, such as anisole/DMSO, can improve resin swelling and peptide solubility. | Can enhance the efficiency of both coupling and Fmoc-deprotection steps. |
| Pseudoproline Dipeptides | Incorporating dipeptide units that temporarily introduce a "kink" in the peptide backbone disrupts interchain hydrogen bonding and prevents aggregation. | Can be used in sequences adjacent to D-tert-leucine to maintain peptide chain solubility. |
| Backbone Protection | The introduction of a temporary, removable group on a backbone amide nitrogen, such as the 2-hydroxy-4-methoxybenzyl (Hmb) group, can prevent aggregation. nih.gov | A powerful but technically demanding method for synthesizing highly aggregative sequences. |
Solution-Phase Peptide Synthesis Methodologies Incorporating Fmoc-D-tert-leucine
While SPPS is dominant, solution-phase peptide synthesis (SPPS) remains a viable method, particularly for the large-scale production of shorter peptides or for fragment condensation to build larger proteins. In this approach, protected amino acids are coupled sequentially in a suitable organic solvent. Purification is required after each step to remove excess reagents and byproducts.
Fmoc-D-tert-leucine can be used in solution-phase synthesis following the same fundamental principles of activation and coupling. acs.org The Fmoc group is typically removed using a solution of piperidine, and the resulting di- or tripeptide is then purified before the next coupling step. The major challenge in solution-phase synthesis is the potential for insolubility of intermediate peptide fragments, a problem that can be exacerbated by the hydrophobic nature of D-tert-leucine. acs.org Careful selection of solvents and protecting group strategies is crucial for success.
Development of Non-Canonical Peptide Architectures and Foldamers with D-tert-leucine
Foldamers are oligomers that adopt well-defined, folded conformations akin to the secondary structures of proteins. nih.govduke.edu The incorporation of non-canonical amino acids, including D-amino acids like D-tert-leucine, is a key strategy in foldamer design. mdpi.comresearchgate.net These residues introduce unique steric and conformational constraints that can direct the folding of the oligomer into novel helical, sheet, or turn structures not accessible with standard proteinogenic amino acids. nih.gov
The D-configuration of D-tert-leucine, combined with its bulky side chain, can be used to:
Induce or Stabilize Helical Structures : The steric bulk of the tert-leucine side chain can restrict the available conformational space of the peptide backbone, promoting the formation of specific helical structures. mdpi.com
Create Proteolytically Stable Peptidomimetics : Peptides containing D-amino acids are resistant to degradation by proteases, which are stereospecific for L-amino acids. This makes D-tert-leucine a valuable component in designing peptide-based therapeutics with improved pharmacokinetic profiles. researchgate.net
Construct Novel Biomaterials : The predictable self-assembly of foldamers containing D-tert-leucine can be harnessed to create nanostructured materials, such as nanofibers and hydrogels. nih.gov
Fmoc D Tert Leucine in Pharmaceutical and Medicinal Chemistry Research
Design and Development of Peptide-Based Drug Candidates and Therapeutics
Fmoc-D-tert-leucine, a derivative of the amino acid D-tert-leucine featuring a fluorenylmethoxycarbonyl (Fmoc) protecting group, is instrumental in the solid-phase peptide synthesis (SPPS) of peptide-based drug candidates. chemimpex.comguidechem.com The Fmoc group serves as a temporary protecting group for the amino function, which can be readily removed under mild basic conditions, allowing for the sequential addition of amino acids to build a peptide chain. chemimpex.com The incorporation of the D-amino acid, D-tert-leucine, is a key strategy to enhance the therapeutic potential of peptides. explorationpub.comnih.gov
Enhancing Peptide Stability and Solubility for Therapeutic Applications
A significant hurdle in the development of peptide therapeutics is their susceptibility to degradation by proteases in the body. The introduction of unnatural amino acids, such as D-tert-leucine, is a widely adopted strategy to confer resistance to enzymatic cleavage. nih.govjmb.or.kr The D-configuration of the amino acid sterically hinders the approach of proteases, which are stereospecific for L-amino acids, thereby increasing the peptide's in vivo half-life. explorationpub.comexplorationpub.com
| Property | Effect of D-tert-leucine Incorporation | Rationale |
|---|---|---|
| Proteolytic Stability | Increased | The D-amino acid configuration provides steric hindrance to proteases. explorationpub.comnih.govexplorationpub.com |
| Conformational Rigidity | Increased | The bulky tert-butyl side chain restricts bond rotation, leading to a more defined structure. nih.gov |
| Solubility | Can be altered | The hydrophobic nature of the tert-butyl group can influence the overall solubility of the peptide. chemimpex.comfengchengroup.com |
Engineering Peptides with Fmoc-D-tert-leucine for Targeted Biological Pathway Modulation
The precise control over the amino acid sequence afforded by SPPS allows for the engineering of peptides that can modulate specific biological pathways with high selectivity. chemimpex.com The incorporation of Fmoc-D-tert-leucine can be a key element in this design process. The unique conformational properties induced by D-tert-leucine can orient other pharmacophoric residues in the peptide sequence for optimal interaction with their biological target, such as a receptor or enzyme active site. nih.govresearchgate.net This can lead to enhanced potency and selectivity of the peptide therapeutic.
For instance, research has shown that the substitution of an amino acid with its isomer, tert-leucine, can lead to significant differences in the behavior of hybrid peptides under specific conditions, potentially altering their interaction with biological targets. researchgate.net This highlights the importance of strategic incorporation of residues like D-tert-leucine in designing peptides for targeted pathway modulation.
Contribution to the Production of Bioactive Compounds and Pharmacophores
Fmoc-D-tert-leucine is not only used in the direct synthesis of peptide drugs but also serves as a crucial building block for the creation of various bioactive compounds and pharmacophores. chemimpex.commedchemexpress.com Pharmacophores are the essential three-dimensional arrangement of atoms or functional groups responsible for a molecule's biological activity. The rigid and sterically demanding nature of the D-tert-leucine side chain can be exploited to create well-defined scaffolds upon which other functional groups can be appended to generate novel bioactive molecules. nih.gov
The synthesis of L-tert-leucine, the enantiomer of D-tert-leucine, is recognized as important for producing antitumor and physiologically active peptides. nih.gov This underscores the value of the tert-leucine scaffold in medicinal chemistry. The availability of Fmoc-D-tert-leucine allows for the incorporation of this valuable pharmacophoric element into a wide range of peptide and non-peptide structures through established synthetic methodologies. chemimpex.com
Research into Peptide Mimetics and Prodrug Strategies Employing D-tert-leucine
Peptidomimetics are compounds that mimic the structure and function of peptides but have improved pharmacological properties, such as enhanced stability and oral bioavailability. explorationpub.com The incorporation of D-amino acids like D-tert-leucine is a fundamental strategy in the design of peptidomimetics. explorationpub.com By replacing a natural L-amino acid with D-tert-leucine, researchers can create molecules that retain the desired biological activity while being resistant to enzymatic degradation. nih.gov
Prodrug strategies are another approach to improve the delivery and efficacy of peptide-based drugs. nih.govannualreviews.org A prodrug is an inactive or less active form of a drug that is converted to the active form in the body. While direct research on prodrugs specifically utilizing D-tert-leucine is not extensively detailed in the provided context, the principles of prodrug design are applicable. For example, modifying a peptide containing D-tert-leucine to enhance its permeability across biological membranes could be a viable strategy. The inherent stability conferred by the D-amino acid would complement the prodrug approach. nih.gov
Utility in Combinatorial Chemistry and High-Throughput Screening Libraries for Drug Discovery
Combinatorial chemistry is a powerful technique for the rapid synthesis of large numbers of different but structurally related molecules, known as libraries. researchgate.net These libraries can then be screened for biological activity in high-throughput screening (HTS) assays to identify new drug leads. benthamscience.com Fmoc-protected amino acids, including Fmoc-D-tert-leucine, are essential building blocks for the combinatorial synthesis of peptide libraries using SPPS. researchgate.netcaltech.edu
The inclusion of Fmoc-D-tert-leucine in these libraries introduces structural diversity that is not present in libraries composed solely of natural L-amino acids. sigmaaldrich.com The unique conformational constraints imposed by the tert-butyl group can lead to the discovery of peptides with novel binding modes and biological activities. The ability to synthesize and screen vast numbers of peptides containing unnatural amino acids like D-tert-leucine significantly expands the chemical space available for drug discovery and increases the probability of identifying potent and selective therapeutic candidates. delivertherapeutics.comnih.gov
| Research Area | Finding | Significance |
|---|---|---|
| Peptide Stability | Substitution of isoleucine with its isomer tert-leucine in a hybrid peptide did not substantially influence chemical stability under certain conditions, but did affect the compound's half-life. researchgate.net | Demonstrates that subtle changes in amino acid structure can have a significant impact on peptide properties. |
| Bioactive Peptides | L-tert-leucine is an important component in the synthesis of antitumor and physiologically active peptides. nih.gov | Highlights the therapeutic potential of peptides containing the tert-leucine scaffold. |
| Peptidomimetics | The incorporation of D-amino acids is a key strategy to improve the stability of peptidomimetics against enzymatic degradation. explorationpub.comnih.govexplorationpub.com | Emphasizes the role of D-tert-leucine in developing more drug-like peptides. |
| Combinatorial Libraries | Fmoc-amino acids are crucial for the solid-phase synthesis of peptide libraries for high-throughput screening. researchgate.netcaltech.edu | Illustrates the importance of Fmoc-D-tert-leucine in expanding the diversity of compound libraries for drug discovery. |
Derivatives and Analogues of Fmoc D Tert Leucine: Synthesis and Research Utility
Structural Modifications of the tert-Leucine Side Chain and Their Impact on Biological Activity
The tert-leucine side chain, with its quaternary α-carbon and tert-butyl group, offers a platform for structural modifications aimed at altering peptide conformation, stability, and biological interactions. Research has focused on functionalizing this bulky side chain or exploring related sterically hindered amino acids.
One approach involves the direct functionalization of the tert-leucine side chain, such as through palladium-catalyzed γ-C(sp³)–H arylation. This method allows for the introduction of diverse aryl groups onto the tert-leucine scaffold, creating amino acids with increased steric bulk. These modified amino acids can then be incorporated into peptides, potentially influencing their biological activity and their utility as chiral ligands in asymmetric catalysis rsc.org. Studies have shown that while such modifications can increase steric bulk, their impact on specific biological activities requires detailed investigation on a case-by-case basis. For instance, a comparison of peptides containing tert-leucine versus isoleucine revealed that the substitution did not substantially influence the compound's chemical stability under various degradation conditions (hydrolysis, oxidation), although the number of potential degradation products could increase researchgate.net.
Furthermore, the exploration of other non-canonical amino acids with bulky hydrophobic side chains, such as norvaline (Nva) and norleucine (Nle), provides insights into how side-chain structure influences peptide properties. While Nva and Nle are known to be helical-stabilizing, tert-leucine's effect on peptide conformation is also significant due to its unique quaternary carbon at the β-position nih.gov. The synthesis of homopeptides and co-oligopeptides incorporating tert-leucine has been undertaken to study their preferred conformations using techniques like FT-IR, NMR, CD, and X-ray diffraction, highlighting the structural versatility imparted by this residue nih.gov.
Functionalization Strategies for Fmoc-D-tert-leucine for Bioconjugation and Probe Development
The incorporation of Fmoc-D-tert-leucine into peptides can serve as a strategic point for further functionalization, enabling bioconjugation and the development of molecular probes for various research applications. Functionalization can occur at the N-terminus (after Fmoc deprotection), the C-terminus, or potentially through modifications introduced onto the side chain itself.
Peptide synthesis services commonly offer a range of modifications, including labeling with fluorophores (e.g., 5-FAM) or biotin, which are crucial for imaging, detection, and affinity-based purification of peptides or proteins containing tert-leucine residues genscript.com. These labels can be attached to the N-terminus after the removal of the Fmoc protecting group, or through specific side-chain modifications if reactive handles are incorporated.
Strategies for bioconjugation often involve utilizing the terminal amine or carboxyl groups of the amino acid. For instance, after Fmoc deprotection, the free amine can be reacted with activated esters or other electrophilic moieties to attach labels or larger biomolecules. Similarly, the carboxyl group can be activated for amide bond formation. More advanced techniques might involve incorporating specific functional groups onto a modified tert-leucine side chain, which can then be used for site-specific labeling, such as through click chemistry or enzymatic ligation rsc.org. The development of peptide-based probes often relies on the precise placement of reporter groups, and Fmoc-D-tert-leucine can be a key component in constructing such probes due to its defined steric and hydrophobic characteristics.
Stereoisomeric and Isotopic Analogues: Comparative Biochemical and Biophysical Studies
The study of stereoisomers and isotopic analogues of Fmoc-D-tert-leucine provides critical insights into the stereochemical and metabolic behavior of peptides containing this residue.
Stereoisomers: The primary stereoisomeric comparison involves Fmoc-D-tert-leucine and its enantiomer, Fmoc-L-tert-leucine. While both are used in peptide synthesis, their differing stereochemistry can lead to distinct conformational preferences and interactions with biological targets. For example, in the context of chiral ligands for asymmetric synthesis, the stereochemistry of tert-leucine derivatives is paramount, with specific enantiomers (e.g., L-tert-leucine) being recognized for their effectiveness rsc.orggoogle.com. Biochemical and biophysical studies comparing peptides containing the D- vs. L-enantiomer can reveal differences in enzyme recognition, protein folding, and binding affinities. Although specific comparative studies directly on Fmoc-D-tert-leucine and Fmoc-L-tert-leucine are not detailed in the provided snippets, the broader importance of enantiopurity in chiral auxiliaries and biologically active peptides is well-established google.comchemblink.comnih.gov.
Isotopic Analogues: The synthesis and use of isotopically labeled Fmoc-D-tert-leucine (e.g., with deuterium (B1214612), ¹³C, or ¹⁵N) are valuable for various analytical techniques. In mass spectrometry-based quantitative proteomics, leucine (B10760876) and its derivatives (like dimethyl leucine) are used as tags for relative quantification, leveraging their mass differences acs.org. Isotopically labeled amino acids can also be employed in NMR spectroscopy to study peptide structure and dynamics, or in metabolic studies to trace the incorporation and fate of the amino acid within biological systems. Comparative biochemical and biophysical studies using these analogues can elucidate reaction mechanisms, binding kinetics, and metabolic pathways with high precision. For instance, deuterium labeling can influence peptide stability and kinetic properties, which can be investigated through biophysical methods acs.org.
Advanced Research Directions and Future Perspectives
Innovations in Fmoc-D-tert-leucine-Mediated Chemical Ligation Techniques
Chemical ligation, particularly Native Chemical Ligation (NCL), is a powerful method for synthesizing large and complex peptides and proteins by joining smaller, pre-synthesized fragments. The preparation of these fragments often relies on Fmoc-based Solid-Phase Peptide Synthesis (SPPS), a methodology where Fmoc-protected amino acids, including Fmoc-D-tert-leucine, serve as essential precursors nih.goviris-biotech.de. Innovations in Fmoc-SPPS directly impact the efficiency and quality of fragments used in ligation. For instance, advancements in coupling reagents and resin technologies enhance the successful incorporation of sterically demanding amino acids like tert-leucine, ensuring high purity and yield of the peptide fragments frontiersin.orgbachem.com.
Furthermore, specific techniques have been developed to prepare ligation-ready fragments using Fmoc-SPPS. This includes the synthesis of peptide thioesters or thioester surrogates, which are crucial for NCL. Innovations in deprotection strategies and the development of novel Fmoc-compatible methods for generating these reactive termini are critical for seamless ligation researchgate.netsigmaaldrich.com. For example, Staudinger ligation-mediated cyclization utilizes Fmoc-SPPS to install azide (B81097) groups at the N-terminus, a key step in forming cyclic peptides rsc.org. Similarly, fragments prepared via Fmoc-SPPS are foundational for enzymatic ligation approaches like Chemoselective Peptide Synthesis (CEPS), which assembles peptides up to 50–60 amino acids in length bachem.com. The incorporation of Fmoc-D-tert-leucine into these fragments benefits from these synthetic advancements, enabling the creation of complex peptide architectures through ligation.
| Ligation Strategy Type | Role of Fmoc-SPPS in Fragment Preparation | Key Innovations/Considerations for Fragment Synthesis |
| Native Chemical Ligation (NCL) | Prepares peptide fragments, often thioesters or surrogates | Improved Fmoc-SPPS for fragment synthesis, orthogonal protection strategies, advanced deprotection methods for thioester precursors nih.goviris-biotech.deresearchgate.net |
| Staudinger Ligation | Installs azide at N-terminus; prepares phosphine (B1218219) thioester at C-terminus | Fmoc-SPPS for azide installation, thioesterification for phosphine precursor rsc.org |
| Enzymatic Ligation (CEPS) | Produces peptide fragments up to 50-60 amino acids | Fragments synthesized via Fmoc-based SPPS bachem.com |
Application of Green Chemistry Principles in Fmoc-D-tert-leucine Synthesis and Utilization
The chemical synthesis of peptides, particularly via SPPS, traditionally involves significant solvent usage and waste generation. Applying green chemistry principles to the synthesis and utilization of Fmoc-protected amino acids like Fmoc-D-tert-leucine is an active area of research. The standard Fmoc deprotection step, typically using piperidine (B6355638) in dimethylformamide (DMF), is not considered sustainable due to the toxicity and large volumes of solvents required researchgate.net.
Research is exploring greener alternatives for Fmoc removal, such as utilizing solvents like γ-valerolactone as a more environmentally benign substitute for DMF researchgate.net. Furthermore, recycling schemes for deprotection solvents and washing steps have demonstrated substantial reductions in DMF usage (25–30%) and deprotection reagent consumption (up to 50%), contributing to cost savings and waste minimization mdpi.com. While direct green synthesis routes for Fmoc-D-tert-leucine itself are not extensively detailed in the literature, the broader adoption of green chemistry principles in Fmoc-SPPS directly enhances the sustainability of utilizing Fmoc-D-tert-leucine as a building block. The exploration of N-to-C SPPS, which may offer improved atom economy compared to conventional C-to-N SPPS, also aligns with green chemistry goals nih.govresearchgate.net.
| Aspect of Green Chemistry | Traditional Approach in Fmoc-SPPS | Green Approach/Advancement | Impact on Fmoc-D-tert-leucine Utilization |
| Solvents for Fmoc Removal | 20% Piperidine in DMF researchgate.net | γ-valerolactone, solvent recycling researchgate.netmdpi.com | Reduced environmental footprint of SPPS, lower waste generation |
| Reagent Usage/Atom Economy | Excess reagents, atom-intensive Fmoc protection nih.govresearchgate.net | Exploration of N-C-SPPS, optimized reagent use | More efficient and sustainable peptide synthesis |
| Waste Generation | High solvent and reagent waste | Solvent recycling, greener solvent alternatives | Reduced environmental impact of peptide production |
Computational Approaches and Predictive Modeling in Fmoc-D-tert-leucine Peptide Synthesis and Design
Computational methods are increasingly vital for optimizing peptide synthesis and designing novel peptide sequences. Machine learning models, such as PepSySco, are being developed to predict the success rate of Fmoc-based peptide synthesis based on amino acid sequence and inherent properties acs.orgcrick.ac.ukresearchgate.netnih.gov. These models analyze mass spectrometry data to identify common synthesis errors and predict the likelihood of accurate peptide formation, taking into account factors like steric hindrance and chemical reactivity associated with specific amino acids. The unique, bulky side chain of D-tert-leucine would be a significant parameter considered by such predictive algorithms, potentially flagging sequences where its incorporation might pose synthetic challenges or require specific optimization acs.orgcrick.ac.ukresearchgate.netnih.gov.
| Computational Approach | Application in Peptide Synthesis/Design | Relevance to Fmoc-D-tert-leucine |
| Machine Learning (e.g., PepSySco) | Predict Fmoc-SPPS success, identify synthesis errors acs.orgcrick.ac.ukresearchgate.netnih.gov | Considers amino acid properties (e.g., bulky side chain of D-tert-leucine) for prediction of synthesis outcomes |
| Deep Learning | Predict Fmoc deprotection efficiency, minimize aggregation amidetech.com | Optimizes synthesis parameters based on amino acid characteristics |
| Molecular Modeling & Sequence Design | Design peptides with specific structures and functions acs.orgmdpi.compnas.org | Explores the impact of D-tert-leucine on peptide conformation, self-assembly, and biological activity |
Emerging Applications in Biomaterial Science, Nanobiotechnology, and Diagnostics.
Fmoc-protected amino acids, including Fmoc-D-tert-leucine, are increasingly recognized as versatile building blocks for advanced functional materials. Their ability to self-assemble into ordered nanostructures, such as hydrogels, nanofibers, and nanotubes, is particularly noteworthy nih.govresearchgate.netmdpi.comchapman.eduresearchgate.netacs.org. The aromatic Fmoc moiety, coupled with the peptide backbone, drives this self-assembly through π-π stacking and hydrophobic interactions mdpi.comresearchgate.netacs.org. The bulky and hydrophobic nature of the tert-leucine side chain can further influence these assembly processes, potentially leading to materials with unique mechanical properties and morphologies nih.govnih.gov.
In Biomaterial Science , Fmoc-peptide hydrogels are being developed for applications in tissue engineering, regenerative medicine, and drug delivery systems. These materials offer biocompatibility and biodegradability, mimicking aspects of the extracellular matrix researchgate.netrsc.org. The incorporation of D-amino acids, such as D-tert-leucine, can also enhance proteolytic stability and influence self-assembly behavior, opening new avenues for biomaterial design nih.gov.
In Nanobiotechnology , Fmoc-peptide conjugates are utilized to create functional nanostructures like nanoparticles and nanotubes. These assemblies can serve as scaffolds for templating nanoparticles or as carriers for drug delivery and biosensing applications chapman.eduresearchgate.netmdpi.com. Emerging technologies, such as microfluidics, are enabling more precise control over the formation of these peptide nanostructures, enhancing their uniformity and applicability mdpi.com.
For Diagnostics , Fmoc-protected amino acids serve as key components in the synthesis of peptides designed for diagnostic purposes. Their inclusion in peptide sequences allows for the creation of specific recognition elements or functional probes. Furthermore, Fmoc-amino acid derivatives can be used in bioconjugation strategies to attach biomolecules to surfaces or other entities, thereby enhancing the functionality of diagnostic agents chemimpex.com.
| Application Area | Role of Fmoc-Peptide Self-Assembly/Building Blocks | Specific Examples/Properties | Relevance of Fmoc-D-tert-leucine |
| Biomaterial Science | Hydrogel/nanofiber formation, scaffolds | Biocompatibility, tunable mechanical properties, ECM mimicry researchgate.netrsc.org | Its bulky side chain can influence self-assembly, material properties, and potentially enhance stability when used as a D-amino acid nih.govnih.gov. |
| Nanobiotechnology | Nanoparticle/nanotube formation, templating | Drug delivery, biosensing, controlled release chapman.eduresearchgate.netmdpi.com | Serves as a building block for creating functional nanostructures with specific self-assembly characteristics. |
| Diagnostics | Peptide synthesis for diagnostic agents, bioconjugation | Enhancing functionality of diagnostic agents, creating specific recognition elements chemimpex.com | A key component in synthesizing peptides for targeted diagnostics, leveraging its unique structure for specific biological interactions. |
Q & A
Q. What are the optimal coupling conditions for Fmoc-D-tert-leucine in solid-phase peptide synthesis (SPPS)?
Methodological Answer: Coupling efficiency depends on reagent choice (e.g., HATU vs. HBTU), solvent systems (DCM/DMF mixtures), and activation time. Pre-activation with 0.1 M Oxyma Pure and 0.5 M DIC in DMF at 25°C for 5 minutes improves yield. Monitor via Kaiser test or HPLC to confirm completion . For sterically hindered residues like D-tert-leucine, double couplings (2 × 30 min) are recommended to avoid truncated sequences.
Q. How can researchers validate the purity and enantiomeric integrity of Fmoc-D-tert-leucine?
Methodological Answer: Use reversed-phase HPLC with a chiral column (e.g., Chirobiotic T) and mobile phases of 0.1% TFA in water/acetonitrile. Compare retention times with L-tert-leucine standards. Confirm enantiopurity via polarimetry ([α] = -38.5° in MeOH) and -/-NMR to distinguish D/L configurations. Mass spectrometry (ESI-MS) verifies molecular mass (CHNO) .
Q. What strategies mitigate racemization during Fmoc-D-tert-leucine incorporation in peptide chains?
Methodological Answer: Racemization is minimized using low-basicity conditions: avoid piperidine in deprotection steps (replace with 20% 4-methylpiperidine in DMF). Maintain reaction temperatures <25°C and use coupling reagents like COMU, which reduce base-induced side reactions. Monitor via Marfey’s reagent derivatization and HPLC analysis .
Advanced Research Questions
Q. How does the steric bulk of D-tert-leucine influence β-sheet formation in peptide foldamers?
Methodological Answer: Conduct circular dichroism (CD) spectroscopy in trifluoroethanol/water to assess β-sheet propensity. Compare with less hindered analogs (e.g., D-valine). Molecular dynamics (MD) simulations (AMBER force field) reveal steric clashes that disrupt hydrogen bonding. Experimental data from X-ray crystallography of model peptides (e.g., Pro-D-tert-leucine repeats) show reduced β-sheet stability vs. D-leucine controls .
Q. What are the thermodynamic drivers of Fmoc-D-tert-leucine’s solubility in nonpolar solvents?
Methodological Answer: Use Hansen solubility parameters (HSPs) and COSMO-RS simulations to predict solubility in toluene or DCM. Experimentally, measure saturation concentrations via gravimetric analysis. Correlate with tert-butyl group hydrophobicity (logP = 3.2) and compare to Fmoc-L-tert-leucine. DSC/TGA data show melting points (mp = 142–145°C) correlate with crystalline packing efficiency .
Q. How do conflicting reports on Fmoc-D-tert-leucine’s stability under microwave-assisted SPPS conditions arise?
Methodological Answer: Contradictions stem from varying microwave power settings (10–50 W) and resin types (Wang vs. Rink amide). At >30 W, localized overheating degrades the tert-butyl group (confirmed via -NMR). Optimize protocols using low-power (15 W) cycles with 5-minute intervals and real-time FTIR monitoring of Fmoc deprotection .
Methodological & Analytical Challenges
Q. What computational methods predict Fmoc-D-tert-leucine’s compatibility with nonstandard amino acids in hybrid peptidomimetics?
Methodological Answer: Density functional theory (DFT) calculations (B3LYP/6-31G*) model steric and electronic interactions. Pair with RosettaCommons energy scoring for backbone dihedral angles. Validate via synthesis of test peptides (e.g., D-tert-leucine + D-proline) and compare MD-predicted vs. experimental helicity (CD at 222 nm) .
Q. How to resolve discrepancies in reported coupling yields for Fmoc-D-tert-leucine in automated synthesizers?
Methodological Answer: Variability arises from resin swelling efficiency and solvent gradients. Pre-swelling resins in DCM for 1 hour before synthesis improves accessibility. Use a syringe-pump system for reagent delivery (0.5 mL/min flow rate) to ensure uniform mixing. Cross-validate yields via LC-MS and -NMR (if fluorinated tags are used) .
Experimental Design & Validation
Q. What controls are essential for assessing Fmoc-D-tert-leucine’s impact on peptide cytotoxicity?
Methodological Answer: Include L-tert-leucine and D-leucine analogs in cell viability assays (MTT/WST-1). Use HEK293 and HeLa cell lines with 48-hour exposure. Confirm peptide integrity post-incubation via MALDI-TOF to rule out hydrolysis. Normalize data to untreated controls and validate with three biological replicates .
Q. How to design a study comparing Fmoc-D-tert-leucine’s stability in aqueous vs. lipid-based formulations?
Methodological Answer: Prepare 1 mM solutions in PBS (pH 7.4) and DOPC liposomes. Monitor degradation via UPLC-MS at 0, 24, and 72 hours. For lipid systems, use differential scanning calorimetry (DSC) to assess phase behavior. Statistical analysis (ANOVA) identifies significant stability differences (p < 0.05) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
